3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione
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Overview
Description
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a cyclobutene-1,2-dione core substituted with trifluoromethyl groups and pyrrolidin-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable cyclobutene-1,2-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-1-ylmethyl)amino]cyclobut-3-ene-1,2-dione
- 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(piperidin-1-ylmethyl)amino]cyclobut-3-ene-1,2-dione
Uniqueness
The uniqueness of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione lies in its specific substitution pattern and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15F6N3O2 |
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Molecular Weight |
407.31 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-(pyrrolidin-2-ylmethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2 |
InChI Key |
UGWHNGHXJQANLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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